
4-(1-Aziridinyl)-5-chlorocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aziridinil)-5-cloroquinolina es un compuesto que presenta una combinación única de un anillo de azirina y una estructura de cloroquinolina. Las azirinas son anillos de tres miembros que contienen nitrógeno conocidos por su alta reactividad debido a la tensión del anillo. La presencia del anillo de azirina en este compuesto lo convierte en un tema interesante para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(1-Aziridinil)-5-cloroquinolina generalmente implica la formación del anillo de azirina seguida de su unión a la estructura de cloroquinolina. Un método común implica la reacción de 5-cloroquinolina con un precursor de azirina en condiciones específicas que promueven la formación del anillo de azirina. Esto se puede lograr a través de reacciones de sustitución nucleofílica donde el anillo de azirina se introduce mediante un ataque nucleofílico sobre un grupo saliente adecuado.
Métodos de producción industrial
La producción industrial de 4-(1-Aziridinil)-5-cloroquinolina puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas de purificación avanzadas para aislar el producto deseado de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(1-Aziridinil)-5-cloroquinolina experimenta varios tipos de reacciones químicas, que incluyen:
Apertura nucleofílica del anillo: El anillo de azirina se puede abrir por nucleófilos, lo que lleva a la formación de diferentes productos dependiendo del nucleófilo utilizado.
Reacciones de sustitución: El átomo de cloro en el anillo de quinolina se puede sustituir por otros nucleófilos.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, alterando el estado de oxidación de los átomos de nitrógeno y cloro.
Reactivos y condiciones comunes
Nucleófilos: Los nucleófilos comunes utilizados en reacciones de apertura de anillo incluyen aminas, tioles y alcoholes.
Agentes oxidantes: Agentes como el peróxido de hidrógeno o el permanganato de potasio se pueden usar para reacciones de oxidación.
Agentes reductores: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores típicos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la apertura nucleofílica del anillo con una amina puede conducir a la formación de derivados amino del compuesto original.
Aplicaciones Científicas De Investigación
4-(1-Aziridinil)-5-cloroquinolina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: La reactividad del compuesto lo hace útil para estudiar los mecanismos enzimáticos y las interacciones proteicas.
Medicina: Debido a su potencial actividad biológica, se investiga por sus propiedades anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de materiales avanzados y recubrimientos, particularmente en la industria automotriz por sus propiedades de entrecruzamiento.
Mecanismo De Acción
El mecanismo por el cual 4-(1-Aziridinil)-5-cloroquinolina ejerce sus efectos implica la reactividad del anillo de azirina. La tensión del anillo lo hace altamente reactivo hacia los nucleófilos, lo que lleva a la formación de enlaces covalentes con moléculas biológicas. Esto puede resultar en la inhibición de enzimas o la interrupción de los procesos celulares, contribuyendo a sus potenciales actividades anticancerígenas y antimicrobianas.
Comparación Con Compuestos Similares
Compuestos similares
4-(1-Aziridinil)-3-buten-2-ona: Encontrado en el tabaco curado al fuego, este compuesto también presenta un anillo de azirina y exhibe actividad biológica.
Oximas de azirina-1-carbaldehído: Estos compuestos tienen una reactividad similar y se investigan por su actividad citotóxica.
Unicidad
4-(1-Aziridinil)-5-cloroquinolina es única debido a la combinación del anillo de azirina y la estructura de cloroquinolina, que imparte propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
68211-03-0 |
|---|---|
Fórmula molecular |
C10H8ClN3 |
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
4-(aziridin-1-yl)-5-chlorocinnoline |
InChI |
InChI=1S/C10H8ClN3/c11-7-2-1-3-8-10(7)9(6-12-13-8)14-4-5-14/h1-3,6H,4-5H2 |
Clave InChI |
GBGPGFZJKAMPBV-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C2=CN=NC3=C2C(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




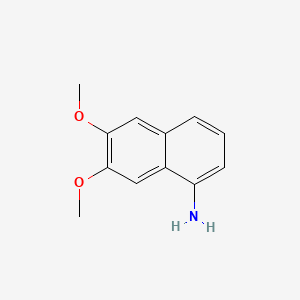

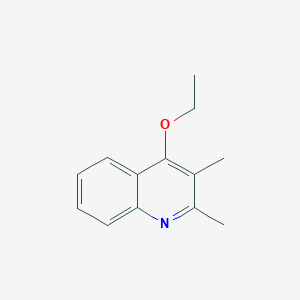
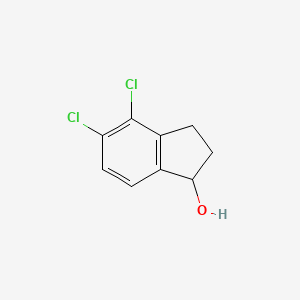
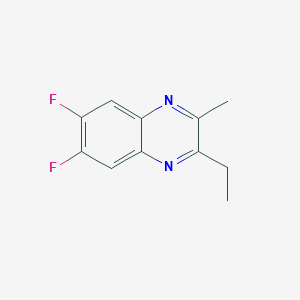

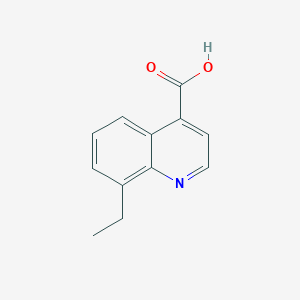

![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)

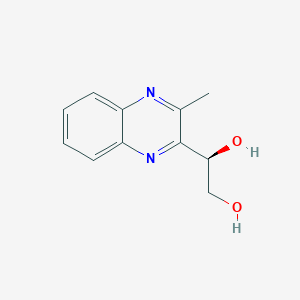
![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)
